molecular formula C11H11ClN2O4 B8792833 N-(2-Nitro-5-chlorobenzoyl)morpholine

N-(2-Nitro-5-chlorobenzoyl)morpholine

Cat. No.: B8792833
M. Wt: 270.67 g/mol
InChI Key: IPSDETHIBCFNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Nitro-5-chlorobenzoyl)morpholine is a morpholine derivative featuring a benzoyl backbone substituted with a nitro group at the ortho position (C2) and a chlorine atom at the meta position (C5) on the aromatic ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, serves as the amine component in this compound.

Properties

Molecular Formula

C11H11ClN2O4

Molecular Weight

270.67 g/mol

IUPAC Name

(5-chloro-2-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H11ClN2O4/c12-8-1-2-10(14(16)17)9(7-8)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2

InChI Key

IPSDETHIBCFNDN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Features of Morpholine Derivatives
Compound Substituents/Functional Groups Key Structural Attributes
N-(2-Nitro-5-chlorobenzoyl)morpholine Benzoyl with -NO₂ (C2), -Cl (C5) Rigid aromatic core; electron-withdrawing groups
N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives Triazine ring with morpholine and amino acids Electron-donating morpholine groups; planar triazine core
Diclofenac morpholine ester prodrug Morpholine-linked ester to diclofenac Ester functionality for controlled release
5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivatives Thiadiazole-thione with morpholine/alkyl groups Sulfur-containing heterocycle; nitro-phenyl group

Key Observations :

  • Electron Effects : The nitro and chloro groups in this compound increase the electrophilicity of the benzoyl ring, enhancing reactivity toward nucleophilic substitution compared to morpholine-triazine derivatives, where electron-donating morpholine groups reduce triazine ring electrophilicity .
  • Rigidity vs. Flexibility: The rigid benzoyl backbone contrasts with the flexible amino acid side chains in triazine derivatives () and the ester-linked prodrug in , suggesting differences in bioavailability and target binding.
Table 2: Comparative Physicochemical Properties
Property This compound Morpholine-Triazine Derivatives Diclofenac Prodrug
Lipophilicity (LogP) High (due to -NO₂/-Cl) Moderate (polar amino acids) Moderate (ester linkage)
Aqueous Solubility Low Variable (depends on amino acid) Low (prodrug design)
Reactivity High (electrophilic benzoyl) Low (electron-rich triazine) Hydrolyzable (ester)

Chemical Space and Diversity

  • Quaternary Stereocenters : highlights that quaternary stereocenters in morpholine peptidomimetics expand chemical diversity and influence bioactivity. While this compound lacks stereocenters, its planar aromatic system may occupy distinct regions of chemical space, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
  • Heterocycle Impact : Thiadiazole derivatives () and triazine analogs () demonstrate how alternate heterocycles modulate electronic properties and biological targeting compared to benzoyl-morpholine systems .

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